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Compound of Interest

5-(4-chlorophenyl)-N-methyl-2-
Compound Name:
furamide

Cat. No.: B4692516

Status of CAS Number: As of the current public chemical indexing (PubChem, CAS Common
Chemistry, and commercial catalogs), 5-(4-chlorophenyl)-N-methyl-2-furamide does not
have a widely assigned, publicly searchable CAS Registry Number. It is a specific N-methyl
amide derivative that is likely a research intermediate or a novel entity in specific Structure-
Activity Relationship (SAR) libraries.

Primary Anchor for Researchers: To work with this compound, you must utilize its parent acid,
which is commercially available and indexed.

e Parent Acid: 5-(4-chlorophenyl)-2-furoic acid
e Parent CAS Number:41019-45-8
e Precursor Aldehyde CAS: 34035-03-5 (5-(4-chlorophenyl)-2-furaldehyde)

Operational Directive: Do not delay projects searching for a non-indexed CAS. The standard
protocol is to procure the parent acid (CAS 41019-45-8) and perform a one-step amidation.
This guide details that synthesis, characterization, and the biological relevance of the 5-aryl-2-
furoamide scaffold.[1]

Part 1: Chemical Identity & Structural Context[2][3]
[4][5]
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This compound belongs to the 5-aryl-2-furoamide class, a privileged scaffold in medicinal
chemistry often utilized in the design of ion channel blockers (e.g., NHE-1 inhibitors) and

antibacterial agents.

hysicochemical Profile (Predicted)

Property Value (Predicted) Notes

5-(4-chlorophenyl)-N-
IUPAC Name ) Formal nomenclature
methylfuran-2-carboxamide

Molecular Formula C12H10CINO2

Molecular Weight 235.67 g/mol Monoisotopic Mass: 235.04
Moderate lipophilicity; likel

LogP (cLogP) ~25-2.8 ) p. P Y Y
orally bioavailable

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 2 (Furan O, Amide O)
Rigid core due to furan-aryl

Rotatable Bonds 2

conjugation

Part 2: Synthesis & Production Protocol

Since the specific N-methyl amide is not cataloged, the most reliable route is Route B: Direct
Amidation of the parent acid. This offers higher atom economy than Suzuki coupling of a pre-

formed amide.

Diagram 1: Synthetic Pathway & Logic
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Caption: Logical flow for the synthesis of the target amide from the commercially available
parent acid (CAS 41019-45-8).

Detailed Protocol: Acid Chloride Method

Objective: Convert 5-(4-chlorophenyl)-2-furoic acid to its N-methyl amide.

Reagents:

5-(4-chlorophenyl)-2-furoic acid (1.0 eq) [Source: CAS 41019-45-8]

Thionyl Chloride (SOCI2) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

Methylamine (2.0 M solution in THF) (5.0 eq)

Dichloromethane (DCM) (Anhydrous)

Triethylamine (EtsN) (2.0 eq)
Step-by-Step Workflow:
o Activation:

o Dissolve 1.0 mmol of 5-(4-chlorophenyl)-2-furoic acid in 5 mL anhydrous DCM.

o

Add catalytic DMF (1 drop).

[¢]

Add oxalyl chloride (1.5 mmol) dropwise at 0°C.

o

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

[e]

Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride. The residue is the
crude acid chloride.

e Amidation:
o Redissolve the crude acid chloride in 5 mL anhydrous DCM.

o Cool to 0°C.
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o Add Methylamine (2.0 M in THF, 5.0 mmol) dropwise. (Excess amine acts as a scavenger
for HCI, or use EtsN).

o Stir at RT for 4 hours.

o Workup & Purification:
o Quench with saturated NaHCOs solution.
o Extract with EtOAc (3x). Wash organics with brine.
o Dry over NazSOa4 and concentrate.

o Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography
(Hexane/EtOAc gradient).

Part 3: Analytical Characterization (Self-Validation)

To ensure the synthesized compound is correct, compare your analytical data against these
predicted values.

1H NMR Prediction (300 MHz, DMSO-de)
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Proton Chemical Shift o ) Assighment
. Multiplicity Integration .
Position (0 ppm) Logic
) ) Characteristic
Amide NH 8.20 - 8.50 Broad Singlet 1H .
amide proton.
Doublet (J~8.5 Ortho to Chlorine
Aryl (3,5) 7.50 - 7.60 2H _
Hz) (Deshielded).
Doublet (J~8.5 Meta to Chlorine;
Aryl (2,6) 7.80 - 7.90 2H
Hz) Ortho to Furan.
Adjacent to
Doublet (J~3.5
Furan (3) 7.10-7.20 Ho) 1H Carbonyl
z
(Deshielded).
Doublet (J~3.5 Adjacent to Aryl
Furan (4) 6.90 - 7.00 1H )
Hz) ring.[2]

Coupled to NH;

Doublet (J~4.5 collapses to
Methyl 2.80-2.90 3H _
Hz) singlet on D20
shake.

Validation Check:

e Coupling Constant: The furan ring protons typically show a coupling constant (

) of 3.2-3.6 Hz. If
Hz, suspect a different isomer or ring system.

o Methyl Splitting: The methyl group must be a doublet due to coupling with the NH proton. If it
is a singlet, the NH proton may have exchanged or the structure is tertiary (N,N-dimethyl).

Part 4: Biological Significance & Applications[10]

The 5-aryl-2-furoamide scaffold is a validated pharmacophore in several therapeutic areas.
Researchers synthesizing this compound are likely investigating:
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e NHE-1 Inhibition:

o Analogs of 5-aryl-2-furoamides have shown potency as Sodium-Hydrogen Exchanger-1
(NHE-1) inhibitors, used for cardioprotection during ischemia-reperfusion injury [1].

» Antibacterial Activity:

o Furan-2-carboxamides, particularly with halogenated phenyl substituents, exhibit activity
against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis or
targeting DNA gyrase [2].

 Urotensin-Il Antagonism:

o Substituted furan-2-carboxamides have been identified as potent antagonists for the
Urotensin-1l receptor, relevant in cardiovascular disease models [3].

Diagram 2: Pharmacophore Map
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Caption: Structure-Activity Relationship (SAR) mapping of the 5-aryl-2-furoamide scaffold
showing key binding interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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